molecular formula C13H13N3O2 B7360690 1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione

1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione

Cat. No.: B7360690
M. Wt: 243.26 g/mol
InChI Key: GEXYLFVURZVENO-UHFFFAOYSA-N
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Description

1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The presence of the indole ring imparts significant biological activity, making it a compound of interest in various fields of research.

Properties

IUPAC Name

1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-15-8-12(17)16(13(15)18)10-3-4-11-9(7-10)5-6-14-11/h3-7,14H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXYLFVURZVENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)N(C1=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione typically involves the condensation of an indole derivative with an appropriate imidazolidine-2,4-dione precursor. One common method involves the reaction of 1-ethyl-1H-indole-5-carboxaldehyde with imidazolidine-2,4-dione in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include oxindole derivatives, reduced imidazolidine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, the compound can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(1H-indol-3-yl)imidazolidine-2,4-dione
  • 1-ethyl-3-(1H-indol-7-yl)imidazolidine-2,4-dione
  • 1-methyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione

Uniqueness

1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities compared to other similar compounds. The position of the ethyl group and the indole moiety can significantly influence the compound’s interaction with biological targets, leading to variations in its pharmacological properties .

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